REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH3:12])[CH:8]=[CH:9][C:10]=1Br)([CH3:3])[CH3:2].O1CCCC1.C([Li])CCC.[B:23](OCC)([O:27]CC)[O:24]CC>CCCCCC>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH3:12])[CH:8]=[CH:9][C:10]=1[B:23]([OH:27])[OH:24])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1Br)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
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B(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
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Details
|
the solution stirred 5 minutes at −70° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 125 mL 3N round-bottomed flask equipped with N2 inlet
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Type
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STIRRING
|
Details
|
by stirring for 5 minutes at −70° C.
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirring at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 N aqueous hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane to a white solid, 1.7 g (56%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OC1=C(C=CC(=C1)C)B(O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |